blumenol B
Overview
Description
Differentiation-inducing factor-3 (DIF-3) is a chemical compound originally isolated from the cellular slime mold Dictyostelium discoideum. DIF-3 is known for its potent anti-tumor properties and its ability to induce differentiation in certain cell types. It acts by activating glycogen synthase kinase-3 beta (GSK-3β), which facilitates the degradation of cyclin D1 and c-Myc, resulting in reduced expression levels of these proteins .
Mechanism of Action
Target of Action
Blumenol B, a C13 nor-isoprenoid, can be isolated from the leaves of Casearia sylvestris . It primarily targets arbuscular mycorrhizal fungi (AMF), which are soil fungi that form symbiotic relationships with most land plants . These fungi play a crucial role in facilitating nutrient exchange, particularly phosphorus, between the soil and the plant .
Mode of Action
It has been observed that the presence of this compound is positively correlated with the colonization of roots by amf . This suggests that this compound may play a role in facilitating or signaling the symbiotic relationship between the plant and the AMF .
Biochemical Pathways
this compound is part of the apocarotenoid pathway, which is derived from the cleavage of carotenoids . In the context of AMF symbiosis, it has been suggested that this compound, along with other blumenols, are synthesized and transported from roots to shoots . This indicates that the synthesis of this compound is likely linked to the biochemical pathways involved in AMF colonization and symbiosis .
Pharmacokinetics
It has been observed that this compound accumulates in both the roots and the shoots of plants that have established a symbiotic relationship with amf . This suggests that this compound is synthesized in the roots and then transported to the shoots .
Result of Action
The presence of this compound in plants is associated with successful colonization by AMF . This colonization results in a mutualistic relationship where the plant provides the fungus with sugars and other molecules, and in return, the fungus supplies the plant with phosphorus and other nutrients . Therefore, the action of this compound is associated with improved nutrient uptake and potentially enhanced plant growth and health .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of AMF in the soil and the nutrient status of the soil . The synthesis and accumulation of this compound appear to be upregulated in response to AMF colonization, suggesting that the presence of AMF in the environment is a key factor influencing the action of this compound .
Biochemical Analysis
Biochemical Properties
Blumenol B, like other blumenols, is involved in biochemical reactions related to plant-fungi symbiosis . It interacts with various biomolecules, including enzymes and proteins, within both the plant and fungal cells . The nature of these interactions is complex and multifaceted, involving both the synthesis and transport of this compound from roots to shoots .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, the presence of this compound is indicative of arbuscular mycorrhizal fungi colonization in plant roots .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis in the roots and transport to the shoots . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound levels reliably indicate arbuscular mycorrhizal fungi colonization three weeks after inoculation . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in specific metabolic pathways related to plant-fungi symbiosis . It interacts with various enzymes and cofactors within these pathways . The presence of this compound can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported from the roots to the shoots in plants . This transport process involves specific transporters and binding proteins . The distribution of this compound within cells and tissues can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the roots of plants, where it is synthesized . From there, it is transported to the shoots . The activity or function of this compound can be affected by its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIF-3 involves several steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of DIF-3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The final product is purified using techniques such as chromatography and recrystallization to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
DIF-3 undergoes various chemical reactions, including:
Oxidation: DIF-3 can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on DIF-3, altering its chemical properties and biological effects.
Substitution: Substitution reactions can introduce new functional groups into the DIF-3 molecule, potentially enhancing its activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various DIF-3 derivatives, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
DIF-3 has a wide range of scientific research applications, including:
Chemistry: DIF-3 and its derivatives are used as chemical probes to study cellular signaling pathways and protein interactions.
Biology: DIF-3 is used to investigate cell differentiation, proliferation, and apoptosis in various cell types.
Medicine: DIF-3 has shown promise as an anti-tumor agent, particularly in the treatment of leukemia and other cancers. It is also being studied for its potential to modulate immune responses and treat inflammatory diseases.
Industry: DIF-3 is used in the development of new pharmaceuticals and as a tool for drug discovery and development
Comparison with Similar Compounds
DIF-3 is part of a family of differentiation-inducing factors, including DIF-1 and DIF-2. While all these compounds share similar core structures, they differ in their functional groups and biological activities. DIF-3 is unique in its potent anti-tumor properties and its ability to induce cell cycle arrest through the activation of GSK-3β. Other similar compounds include butoxy-DIF-3 (Bu-DIF-3) and various fluorescent derivatives like BODIPY-DIF-3, which are used to study the cellular localization and function of DIF-3-like molecules .
Properties
IUPAC Name |
(4S)-4-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOFGGNDZOPNFG-ZWNOBZJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(CC[C@@H](C)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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